5,7-Dimethyl-1H-indazole chemical properties
5,7-Dimethyl-1H-indazole chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5,7-Dimethyl-1H-indazole
Introduction
The indazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous pharmaceuticals.[1] As a bioisostere of indole, the indazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating applications as anti-inflammatory, anti-tumor, and potent enzyme inhibitors.[2] This guide focuses on the specific chemical properties of 5,7-Dimethyl-1H-indazole , a derivative whose substitution pattern offers unique electronic and steric characteristics.
While not as extensively studied as other indazoles, understanding the core chemical attributes of this molecule is crucial for its potential application in synthetic chemistry and drug discovery programs. This document provides a comprehensive overview of its structure, a validated synthesis protocol, detailed spectroscopic analysis, and an expert evaluation of its chemical reactivity, grounded in established principles of heterocyclic chemistry.
Molecular Structure and Physicochemical Properties
5,7-Dimethyl-1H-indazole (IUPAC Name: 5,7-dimethyl-1H-indazole) is an aromatic heterocyclic compound with the molecular formula C₉H₁₀N₂.[3] The structure consists of a pyrazole ring fused to a benzene ring, with two methyl groups at positions 5 and 7. The "1H" designation indicates that the tautomeric proton resides on the N1 position of the pyrazole ring, which is generally the more thermodynamically stable form compared to the 2H-tautomer.[4]
The two methyl groups are electron-donating, which is expected to increase the electron density of the aromatic system and influence its reactivity, particularly in electrophilic substitution reactions.
Diagram 1: Chemical Structure of 5,7-Dimethyl-1H-indazole
Caption: 2D structure of 5,7-Dimethyl-1H-indazole.
Table 1: Physicochemical Properties of 5,7-Dimethyl-1H-indazole
| Property | Value | Source |
| IUPAC Name | 5,7-dimethyl-1H-indazole | PubChem[3] |
| CAS Number | 43067-41-0 | PubChem[3] |
| Molecular Formula | C₉H₁₀N₂ | PubChem[3] |
| Molecular Weight | 146.19 g/mol | PubChem[3] |
| Monoisotopic Mass | 146.0844 Da | PubChem[3] |
| Boiling Point | 299.9 °C (Predicted) | ECHEMI[5] |
| XLogP3 | 2.3 (Computed) | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Topological Polar Surface Area | 28.7 Ų (Computed) | PubChem[3] |
Synthesis and Mechanistic Considerations
The logical starting material for 5,7-Dimethyl-1H-indazole is 2,3-dimethylaniline . The following protocol is based on established Jacobson synthesis procedures.
Caption: Potential sites of chemical reactivity on the 5,7-Dimethyl-1H-indazole core.
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N-Alkylation and N-Acylation: The N1-proton is acidic and can be readily deprotonated by a base to form an indazolide anion. This anion is a potent nucleophile and will react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N1-substituted derivatives. This is a common and crucial reaction for modifying the indazole core in drug development. [4]
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Electrophilic Aromatic Substitution: The benzene ring of the indazole is activated towards electrophilic substitution by the two electron-donating methyl groups and the fused pyrazole ring. The directing effects suggest that electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions) will preferentially attack the C4 and C6 positions, which are ortho and para to the activating methyl groups. The C4 position is particularly activated by both the C5-methyl group and the pyrazole ring.
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Reactivity of the Pyrazole Ring: The C3 position of the indazole ring is generally less reactive towards electrophiles than the benzene ring but can undergo certain reactions like lithiation followed by quenching with an electrophile.
Applications and Research Outlook
The indazole core is a key component in a multitude of FDA-approved drugs, including the antiemetic Granisetron and the kinase inhibitor Axitinib. [1]The functionalization of the indazole ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The 5,7-dimethyl substitution pattern of this specific molecule may offer advantages by:
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Modulating Lipophilicity: The two methyl groups increase the lipophilicity (logP) of the molecule, which can enhance membrane permeability and influence drug distribution. [3]2. Blocking Metabolism: Methyl groups at the 5 and 7 positions can block sites that might otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially increasing the half-life of a drug candidate.
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Fine-Tuning Receptor Binding: The steric bulk and electronic effects of the methyl groups can influence the binding affinity and selectivity for specific biological targets.
Given these attributes, 5,7-Dimethyl-1H-indazole represents a valuable building block for generating novel compound libraries for screening against various therapeutic targets, particularly in oncology and neurology where indazole derivatives have shown significant promise.
Conclusion
5,7-Dimethyl-1H-indazole is a structurally distinct derivative of the pharmaceutically vital indazole scaffold. While specific experimental data for this compound remains sparse in public literature, its chemical properties can be confidently extrapolated from well-established principles of heterocyclic chemistry. Its synthesis is readily achievable through classic methods like the Jacobson cyclization. The molecule's electronic and steric properties, conferred by the dimethyl substitution, make it an intriguing candidate for further investigation and a valuable synthon for the development of next-generation therapeutics. This guide provides the foundational chemical knowledge necessary for researchers to confidently incorporate this compound into their synthetic and drug discovery endeavors.
References
-
PubChem. (n.d.). 5,7-Dimethyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Retrieved from [Link]
-
Yoshida, M., et al. (2007). Supporting Information for [3+2] Cycloaddition of Diazo Compounds with Arynes: A Convenient and General Synthesis of 1H-Indazoles. Angewandte Chemie International Edition. Retrieved from [Link]
-
Chen, X., et al. (2012). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Research on Chemical Intermediates. Retrieved from [Link]
-
Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(9), 6498–6508. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS No. 43067-41-0. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Kumar, V., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
-
Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Retrieved from [Link]
-
Chen, X., et al. (2012). Synthesis of 1H-indazole: a combination of experimental and theoretical studies. Open University of Catalonia. Retrieved from [Link]
-
Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. Retrieved from [Link]
-
Mathew, A. J., et al. (2020). Interpretation of IR spectrum of compound 1N2a. ResearchGate. Retrieved from [Link]
-
Shi, F., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]
-
PubChemLite. (n.d.). 5-bromo-1,7-dimethyl-1h-indazole (C9H9BrN2). Retrieved from [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Gaikwad, S. D., et al. (2019). Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Shi, F., et al. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters. Retrieved from [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]
-
De, S. K. (2013). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Retrieved from [Link]
-
MacAleese, L., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. Fritz Haber Institute. Retrieved from [Link]
-
Day, J. I., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 5,7-Dimethyl-1H-indazole | C9H10N2 | CID 589751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. BJOC - Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate [beilstein-journals.org]
